3-Methyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one 3-Methyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20151307
InChI: InChI=1S/C13H20N4O/c1-16-12(18)10-4-2-3-5-11(10)15-13(16)17-8-6-14-7-9-17/h14H,2-9H2,1H3
SMILES:
Molecular Formula: C13H20N4O
Molecular Weight: 248.32 g/mol

3-Methyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one

CAS No.:

Cat. No.: VC20151307

Molecular Formula: C13H20N4O

Molecular Weight: 248.32 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one -

Specification

Molecular Formula C13H20N4O
Molecular Weight 248.32 g/mol
IUPAC Name 3-methyl-2-piperazin-1-yl-5,6,7,8-tetrahydroquinazolin-4-one
Standard InChI InChI=1S/C13H20N4O/c1-16-12(18)10-4-2-3-5-11(10)15-13(16)17-8-6-14-7-9-17/h14H,2-9H2,1H3
Standard InChI Key BAAXXAHPILRFPA-UHFFFAOYSA-N
Canonical SMILES CN1C(=O)C2=C(CCCC2)N=C1N3CCNCC3

Introduction

Chemical Identity and Structural Features

Core Structure and Substituent Analysis

3-Methyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one belongs to the tetrahydroquinazolinone class, characterized by a partially saturated bicyclic system fused with a pyrimidinone ring. Key structural elements include:

  • Bicyclic framework: A 5,6,7,8-tetrahydroquinazoline core, which imposes conformational rigidity compared to fully aromatic quinazolines.

  • Substituents:

    • Methyl group at position 3, influencing electron distribution and steric bulk.

    • Piperazine moiety at position 2, providing a basic nitrogen center for potential intermolecular interactions.

The piperazine substitution pattern is critical for bioactivity, as evidenced by studies showing that N-aroyl/benzyl modifications on the piperazine ring enhance antiviral potency in related compounds .

Synthetic Methodologies

Retrosynthetic Strategy

The synthesis of tetrahydroquinazolinones typically involves cyclocondensation reactions. For 3-methyl derivatives, a plausible route (Figure 1) adapts protocols from Selvakumar et al. :

  • Cyclohexanone Derivative Formation:

    • 3,3-Dimethylcyclohexanone reacts with dimethyl carbonate under basic conditions to form methyl 4,4-dimethyl-2-oxocyclohexane-1-carboxylate.

  • Cyclization:

    • Treatment with S-methylisothiourea hemisulfate yields 7,7-dimethyl-2-(methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one.

  • Substitution Reactions:

    • Displacement of the methylthio group with piperazine under nucleophilic conditions.

    • Introduction of the 3-methyl group via alkylation or during earlier synthetic stages.

Key Reaction Parameters:

  • Temperature: Cyclization steps require heating to 100°C for 3–5 hours .

  • Catalysts: Sodium hydride or triethylamine facilitates deprotonation and nucleophilic attack.

Optimization Challenges

  • Piperazine Incorporation: Competitive side reactions at the C2 position necessitate careful stoichiometric control. Excess piperazine (1.2–1.5 eq) improves yield but requires post-reaction purification .

  • Methyl Group Stability: Acidic workup conditions risk demethylation, favoring neutral to mildly basic pH during isolation.

Physicochemical Properties

Spectral Characterization

While direct data for 3-methyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one are unavailable, analogs provide benchmarks:

PropertyAnalog Data Inference for Target Compound
1H NMR (DMSO-d6)δ 0.92–3.76 (aliphatic protons)Similar splitting patterns expected
13C NMR22–168 ppm (carbon types)Downfield shifts for C4 carbonyl (~165 ppm)
IR (cm⁻¹)1628 (C=O), 2916 (C-H stretch)Comparable functional group signatures
LCMS (ESI)[M+H]+ 282–486Molecular ion cluster around m/z 320–350

Thermodynamic Stability

  • Melting Point: Analogous piperazinyl derivatives exhibit mp = 140–253°C , suggesting a high-melting crystalline solid.

  • Solubility: Predominant basicity from piperazine nitrogen likely confers water solubility at acidic pH, with logP ≈ 2.1 (estimated via ChemAxon).

Biological Activity and Mechanisms

Kinase Inhibition Hypotheses

Tetrahydroquinazolines often target ATP-binding pockets in kinases. Molecular docking studies suggest:

  • Van der Waals contacts between the tetrahydroquinazoline core and kinase hydrophobic regions.

  • Piperazine nitrogens coordinating with conserved aspartate residues (e.g., DFG motif).

Future Research Directions

Synthetic Improvements

  • Microwave-assisted synthesis to reduce reaction times from hours to minutes.

  • Enantioselective routes for chiral variants targeting stereospecific enzymes.

Biological Screening Priorities

  • Broad-spectrum antiviral assays: Testing against influenza, coronaviruses, and herpesviruses.

  • Kinase profiling: Focus on JAK, MAPK, and VEGF receptors implicated in oncology.

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